Cas no 355396-92-8 (1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine)

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine structure
355396-92-8 structure
Product name:1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine
CAS No:355396-92-8
MF:C18H21NO4
Molecular Weight:315.364
CID:3072148
PubChem ID:121230526

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine 化学的及び物理的性質

名前と識別子

    • 1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine
    • 355396-92-8
    • N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
    • MDL: MFCD02040870
    • インチ: InChI=1S/C18H21NO4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16/h4-9,19H,3,10-12H2,1-2H3
    • InChIKey: IFUYBZODTUOOKR-UHFFFAOYSA-N
    • SMILES: CCOC1=CC(=CC=C1OC)CNCC2=CC=C3C(=C2)OCO3

計算された属性

  • 精确分子量: 315.14705815Da
  • 同位素质量: 315.14705815Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 367
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 40.2Ų

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM518853-1g
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
355396-92-8 97%
1g
$336 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428587-1g
1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine
355396-92-8 97%
1g
¥2797.00 2024-05-17

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine 関連文献

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamineに関する追加情報

Research Brief on 1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine (CAS: 355396-92-8)

1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine (CAS: 355396-92-8) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a modulator of neurotransmitter systems, particularly in the context of neurological and psychiatric disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The compound's structure features a benzodioxole moiety linked to a methanamine group, which is further substituted with ethoxy and methoxy benzyl groups. This unique chemical architecture suggests potential interactions with various biological targets, including monoamine transporters and receptors. Recent synthetic efforts have optimized the yield and purity of 355396-92-8, enabling more robust preclinical evaluations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure batch-to-batch consistency.

In vitro studies have demonstrated that 1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine exhibits affinity for serotonin and dopamine transporters, with IC50 values in the low micromolar range. These findings suggest its potential utility in modulating mood and cognition, although further selectivity profiling is required to minimize off-target effects. Additionally, preliminary animal models of depression and anxiety have shown promising behavioral outcomes following administration of the compound, though dose-dependent side effects such as locomotor alterations have been noted.

Recent advancements in molecular docking simulations have provided insights into the binding interactions of 355396-92-8 with its putative targets. Computational models indicate that the ethoxy and methoxy substituents play a critical role in stabilizing ligand-receptor complexes, particularly within the hydrophobic pockets of monoamine transporters. These insights are guiding the design of next-generation analogs with improved pharmacokinetic properties and reduced toxicity profiles.

Despite these promising developments, challenges remain in translating the preclinical findings into clinical applications. Issues such as metabolic stability, blood-brain barrier permeability, and potential drug-drug interactions need to be addressed. Collaborative efforts between academic researchers and pharmaceutical companies are underway to advance the compound through the drug development pipeline. Future research directions include structural optimization, comprehensive toxicology studies, and the exploration of combination therapies.

In conclusion, 1-(1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine represents a compelling candidate for further investigation in the treatment of neuropsychiatric disorders. Its multifaceted interactions with neurotransmitter systems underscore the importance of continued research to unlock its full therapeutic potential. This brief highlights the need for interdisciplinary collaboration to overcome existing challenges and accelerate the development of this promising compound.

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